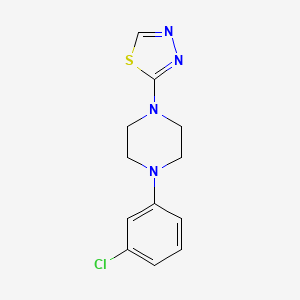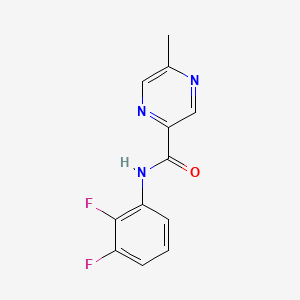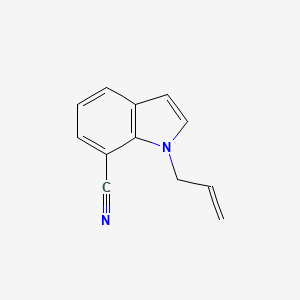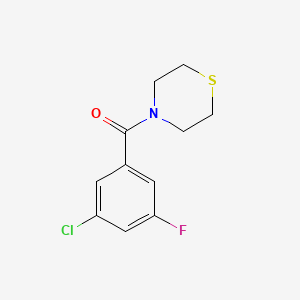![molecular formula C18H22BrN3O2 B12240597 5-Bromo-2-({1-[(4-ethoxyphenyl)methyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B12240597.png)
5-Bromo-2-({1-[(4-ethoxyphenyl)methyl]piperidin-4-yl}oxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-({1-[(4-ethoxyphenyl)methyl]piperidin-4-yl}oxy)pyrimidine is a complex organic compound that belongs to the class of pyrimidines This compound is characterized by the presence of a bromine atom at the 5th position of the pyrimidine ring and a piperidine moiety linked through an ether bond to the 2nd position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-({1-[(4-ethoxyphenyl)methyl]piperidin-4-yl}oxy)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Etherification: The formation of an ether bond between the pyrimidine ring and the piperidine moiety.
Substitution: The attachment of the ethoxyphenyl group to the piperidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor desired reactions.
Purification: Techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-({1-[(4-ethoxyphenyl)methyl]piperidin-4-yl}oxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: Conversion of the compound into its oxidized form.
Reduction: Reduction of specific functional groups within the molecule.
Substitution: Replacement of the bromine atom with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyrimidine derivative with additional oxygen-containing functional groups, while substitution reactions may produce various substituted pyrimidines.
Scientific Research Applications
5-Bromo-2-({1-[(4-ethoxyphenyl)methyl]piperidin-4-yl}oxy)pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-({1-[(4-ethoxyphenyl)methyl]piperidin-4-yl}oxy)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(piperazin-1-yl)pyrimidine
- Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate
- Ethyl 2-(4-(hydroxymethyl)piperidin-1-yl)pyrimidine-5-carboxylate
Uniqueness
5-Bromo-2-({1-[(4-ethoxyphenyl)methyl]piperidin-4-yl}oxy)pyrimidine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the ethoxyphenyl group and the piperidine moiety linked through an ether bond to the pyrimidine ring distinguishes it from other similar compounds, potentially leading to unique applications and effects.
Properties
Molecular Formula |
C18H22BrN3O2 |
|---|---|
Molecular Weight |
392.3 g/mol |
IUPAC Name |
5-bromo-2-[1-[(4-ethoxyphenyl)methyl]piperidin-4-yl]oxypyrimidine |
InChI |
InChI=1S/C18H22BrN3O2/c1-2-23-16-5-3-14(4-6-16)13-22-9-7-17(8-10-22)24-18-20-11-15(19)12-21-18/h3-6,11-12,17H,2,7-10,13H2,1H3 |
InChI Key |
TZJALJHWZUOVRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCC(CC2)OC3=NC=C(C=N3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]piperidin-3-yl}-N,5-dimethylpyrimidin-2-amine](/img/structure/B12240514.png)

![3a-{[(5,6-dimethylpyrimidin-4-yl)oxy]methyl}-N-ethyl-octahydrocyclopenta[c]pyrrole-2-carboxamide](/img/structure/B12240518.png)
![2-cyclopropyl-N-[(4-fluorophenyl)methyl]-6-(oxan-4-yl)pyrimidin-4-amine](/img/structure/B12240519.png)
![2-[5-(2-Fluorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methoxypyrimidine](/img/structure/B12240520.png)

![2-({1-[(2-Ethoxyphenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine](/img/structure/B12240532.png)
![5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-N-(oxan-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B12240533.png)
![2-[(3,4-Difluorophenyl)methyl]-octahydrocyclopenta[c]pyrrole](/img/structure/B12240542.png)
![4-[4-(3-Methoxyphenyl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B12240566.png)


![2-Methyl-4-(4-{[5-(oxan-4-yl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B12240588.png)
![3-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}pyrrolidine](/img/structure/B12240589.png)
